2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide
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Overview
Description
2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide: is a synthetic organic compound with the molecular formula C10H15BrN4O It is characterized by the presence of a bromopyrimidine moiety linked to an isobutyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 5-bromopyrimidine.
Formation of Isobutylamine Derivative: The 5-bromopyrimidine is then reacted with isobutylamine under appropriate conditions to form the intermediate 2-(5-bromopyrimidin-2-yl)isobutylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes . The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the isobutyl and acetamide groups.
2-Bromo-5-pyrimidinamine: Another related compound with an amino group instead of the isobutyl group.
Uniqueness: 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide is unique due to the presence of both the isobutyl and acetamide groups, which may confer distinct chemical and biological properties compared to its simpler analogs .
Properties
Molecular Formula |
C10H15BrN4O |
---|---|
Molecular Weight |
287.16 g/mol |
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)-(2-methylpropyl)amino]acetamide |
InChI |
InChI=1S/C10H15BrN4O/c1-7(2)5-15(6-9(12)16)10-13-3-8(11)4-14-10/h3-4,7H,5-6H2,1-2H3,(H2,12,16) |
InChI Key |
DLHHILJRHIBCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(=O)N)C1=NC=C(C=N1)Br |
Origin of Product |
United States |
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